molecular formula C9H13NO3 B1318682 3-(Dimethoxymethyl)-2-methoxypyridine CAS No. 869735-23-9

3-(Dimethoxymethyl)-2-methoxypyridine

Cat. No.: B1318682
CAS No.: 869735-23-9
M. Wt: 183.2 g/mol
InChI Key: BOVYWQYCFFODBK-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-methoxypyridine is a substituted pyridine derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the 3-position and a methoxy (-OCH₃) group at the 2-position. These include roles as intermediates in pharmaceutical synthesis (e.g., anticancer agents ), nucleobase mimics in peptide nucleic acids (PNA) , and substrates for late-stage fluorination .

The dimethoxymethyl group introduces steric bulk and electron-donating properties, which may influence reactivity and binding in biological systems. Its synthesis likely involves protective group strategies or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

3-(dimethoxymethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-8-7(5-4-6-10-8)9(12-2)13-3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVYWQYCFFODBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590335
Record name 3-(Dimethoxymethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869735-23-9
Record name 3-(Dimethoxymethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via electrophilic substitution, where the methoxy group at the 2-position directs the incoming electrophile to the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Products include 3-(formyl)-2-methoxypyridine or 3-(carboxy)-2-methoxypyridine.

    Reduction: Products include 3-(dimethoxymethyl)-2-methoxypiperidine.

    Substitution: Products vary depending on the nucleophile used, such as 3-(dimethoxymethyl)-2-(alkylamino)pyridine.

Scientific Research Applications

3-(Dimethoxymethyl)-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-methoxypyridine involves its interaction with various molecular targets. The methoxy and dimethoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 2-Methoxypyridine : The methoxy group at the 2-position creates steric hindrance, as observed in reactions where 2-methoxypyridine failed to undergo cyclization due to unfavorable steric interactions . In contrast, 3-substituted pyridines (e.g., 3-methoxypyridine) exhibit higher reactivity in forming fused heterocycles .
  • However, this group could also stabilize intermediates through electron donation .

Electronic Effects and Reactivity

  • Fluorination Reactions: 2-Methoxypyridine reacts with AgF₂ in 36% yield, comparable to 2-ethylpyridine (38%) but significantly higher than 2-chloropyridine (9%) . The electron-donating methoxy group enhances pyridine basicity, favoring fluorination.
  • Coupling and Functionalization :

    • 2-Methoxypyridine derivatives serve as precursors for 1-hydroxypyridin-2-ones via oxidation and acetylation . The dimethoxymethyl group in the target compound could alter reaction pathways by stabilizing intermediates or directing regioselectivity.
    • Chloromethyl analogs (e.g., 3-(chloromethyl)-2-methoxypyridine hydrochloride) undergo nucleophilic substitutions, whereas dimethoxymethyl groups may resist such reactions due to steric protection .

Data Tables: Structural and Reactivity Comparisons

Table 1: Substituent Effects on Pyridine Reactivity

Compound Name Substituents (Position) Fluorination Yield (AgF₂) Key Reactivity/Application References
2-Methoxypyridine 2-OCH₃ 36% Thymidine mimic; base pairing
3-(Dimethoxymethyl)-2-methoxypyridine* 3-CH(OCH₃)₂, 2-OCH₃ Not reported Potential intermediate in drug synthesis Inferred
5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine 5-Cl, 3-CH(OCH₃)₂, 2-OCH₃ N/A High-purity pharmaceutical intermediate
3-(Chloromethyl)-2-methoxypyridine 3-CH₂Cl, 2-OCH₃ N/A Reactive in substitution reactions

*Hypothetical compound based on analogs.

Table 2: Steric and Electronic Influences

Parameter 2-Methoxypyridine This compound
Steric Bulk Moderate (2-OCH₃) High (3-CH(OCH₃)₂ + 2-OCH₃)
Electron Donation Moderate (OCH₃) Strong (OCH₃ + CH(OCH₃)₂)
Fluorination Reactivity 36% Likely higher (untested)
Biological Binding Thymidine mimicry Enhanced affinity (predicted)

Biological Activity

3-(Dimethoxymethyl)-2-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N1O4
  • Molecular Weight : 213.22 g/mol
  • CAS Number : 1261365-50-7

The compound features a pyridine ring substituted with methoxy and dimethoxymethyl groups, which may influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methoxypyridine derivatives, including this compound. The following table summarizes findings from various studies:

StudyCell LineIC50 (µM)Mechanism of Action
Tiwari et al. (2024)MCF-73.1Inhibition of cell proliferation
Jame et al. (2024)HepG2<100Induction of apoptosis
Uysal et al. (2024)A5490.03Targeting specific kinases

These studies indicate that the compound exhibits selective cytotoxicity against cancer cell lines, particularly MCF-7, which is a model for breast cancer. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown activity against both Gram-positive and Gram-negative bacteria. The following table presents minimum inhibitory concentration (MIC) values from relevant studies:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus32Tiwari et al. (2024)
Escherichia coli16Jame et al. (2024)
Enterococcus faecalis8Uysal et al. (2024)

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases.
  • Antibacterial Mechanisms : Its action against bacteria may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies

  • Anticancer Efficacy : In a study by Tiwari et al., the compound was evaluated against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 3.1 µM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Activity : Uysal et al. reported that the compound exhibited strong antibacterial effects against E. faecalis, with an MIC value of 8 µM, indicating its potential utility in treating infections caused by this pathogen.

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